molecular formula C7H11N3O2 B1458995 4-(2-Methoxyethoxy)pyrimidin-2-amine CAS No. 852921-87-0

4-(2-Methoxyethoxy)pyrimidin-2-amine

Cat. No.: B1458995
CAS No.: 852921-87-0
M. Wt: 169.18 g/mol
InChI Key: AAUDKFQCBFLDCE-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)pyrimidin-2-amine is an organic compound belonging to the class of aminopyrimidines. It features a pyrimidine ring substituted with a 2-methoxyethoxy group at the 4-position and an amino group at the 2-position.

Biochemical Analysis

Biochemical Properties

4-(2-Methoxyethoxy)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with serine/threonine protein kinase PLK4, a master regulator of centriole duplication . The interaction between this compound and PLK4 is crucial for maintaining genome integrity, as PLK4 overexpression is often detected in various cancers . The nature of this interaction involves the inhibition of PLK4 activity, which can potentially lead to the development of anticancer therapies.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been observed to exhibit antiproliferative activity against breast cancer cells . This antiproliferative effect is likely due to the inhibition of PLK4, which disrupts centriole duplication and subsequently affects cell division.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The primary mechanism of action involves the inhibition of serine/threonine protein kinase PLK4 . By binding to the active site of PLK4, this compound prevents the phosphorylation of target proteins, thereby inhibiting centriole duplication and cell division. Additionally, this compound may influence gene expression by altering the activity of transcription factors regulated by PLK4.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These findings suggest that this compound remains stable over extended periods, making it suitable for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PLK4 activity without causing significant toxicity. At higher doses, potential toxic or adverse effects may be observed . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway involves the enzymatic conversion of this compound into its metabolites, which are then excreted from the body . The interaction with specific enzymes may also affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in various cellular compartments . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with 2-methoxyethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the substitution of the chlorine atom with the 2-methoxyethoxy group. The reaction is usually conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyethoxy)pyrimidin-2-amine is unique due to the presence of the 2-methoxyethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2-methoxyethoxy)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-11-4-5-12-6-2-3-9-7(8)10-6/h2-3H,4-5H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUDKFQCBFLDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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